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Rhodium(II) hexanoate dimer

Cat. No.: B1609068
CAS No.: 62728-89-6
M. Wt: 670.4 g/mol
InChI Key: LXCSUGILMJWRLQ-UHFFFAOYSA-N
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Description

Historical Development of Dirhodium(II) Complexes in Catalysis

The journey of dirhodium(II) complexes in catalysis began with the discovery that these compounds could effectively catalyze the decomposition of diazo compounds. nih.gov Early contributions highlighted the utility of dirhodium(II) tetraacetate, Rh₂(OAc)₄, in promoting transformations such as cyclopropanation and C-H insertion reactions. nih.govmatthey.com These initial findings laid the groundwork for the extensive development of a vast family of dirhodium(II) catalysts with tailored reactivity and selectivity. Over the past few decades, the field has witnessed immense growth, with the design of new catalysts and the expansion of their applications in areas like metal nitrene chemistry and Lewis acid-catalyzed reactions. nih.gov

Significance of Dirhodium(II) Carboxylates in Modern Organic Synthesis

Dirhodium(II) carboxylates have become indispensable tools in modern organic synthesis due to their exceptional ability to catalyze a broad spectrum of reactions with high levels of chemo-, regio-, and stereoselectivity. canberra.edu.aumdpi.comscispace.com These catalysts are particularly renowned for their effectiveness in mediating carbene and nitrene transfer reactions. rsc.org The transformations enabled by these catalysts include crucial bond-forming reactions like cyclopropanations, C-H functionalizations, and ylide formations, which are fundamental in the construction of complex molecular architectures. nih.gov The modular nature of these catalysts, allowing for the tuning of their electronic and steric properties through ligand modification, further enhances their significance. acs.org

Overview of Rhodium(II) Hexanoate (B1226103) Dimer as a Pivotal Catalyst

Among the various dirhodium(II) carboxylates, rhodium(II) hexanoate dimer, [[CH₃(CH₂)₄CO₂]₂Rh]₂, stands out as a highly effective and versatile catalyst. americanelements.com Its longer alkyl chains, compared to the more commonly used acetate (B1210297) analogue, impart greater solubility in a wider range of organic solvents. This property is often advantageous in achieving homogeneous reaction conditions and can influence catalyst performance. This compound is employed in a variety of catalytic transformations, demonstrating its pivotal role in facilitating key synthetic steps.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48O8Rh2 B1609068 Rhodium(II) hexanoate dimer CAS No. 62728-89-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62728-89-6

Molecular Formula

C24H48O8Rh2

Molecular Weight

670.4 g/mol

IUPAC Name

tetrakis(hexanoic acid);bis(rhodium)

InChI

InChI=1S/4C6H12O2.2Rh/c4*1-2-3-4-5-6(7)8;;/h4*2-5H2,1H3,(H,7,8);;

InChI Key

LXCSUGILMJWRLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.[Rh].[Rh]

Pictograms

Irritant

Origin of Product

United States

Synthesis and Preparation Methodologies of Rhodium Ii Hexanoate Dimer

Established Synthetic Routes and Precursors

The synthesis of rhodium(II) hexanoate (B1226103) dimer is primarily achieved through two well-established methodologies: ligand exchange and direct synthesis from rhodium salts. Each approach utilizes different rhodium-containing precursors and reaction conditions to achieve the desired product.

Ligand exchange represents a common and versatile method for the synthesis of various dirhodium(II) carboxylates, including the hexanoate dimer. nih.gov This method involves the substitution of existing ligands on a pre-formed dirhodium(II) core with hexanoate groups.

A frequently employed precursor for this reaction is rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄) . nih.govmdpi.com The process typically involves reacting rhodium(II) acetate dimer with an excess of hexanoic acid. mdpi.com To drive the reaction to completion, the acetic acid generated as a byproduct is continuously removed from the reaction mixture. nih.govmdpi.com This is often accomplished by conducting the reaction in a high-boiling solvent, such as chlorobenzene (B131634), and using a Soxhlet extractor containing a basic salt like sodium carbonate to trap the evolved acetic acid. mdpi.com

Another precursor that can be used in ligand exchange reactions is rhodium(II) trifluoroacetate (B77799) dimer (Rh₂(TFA)₄) . nih.gov The fundamental principle remains the same: the trifluoroacetate ligands are displaced by hexanoate ligands from hexanoic acid.

The general reaction can be summarized as:

Rh₂(OAc)₄ + 4 CH₃(CH₂)₄COOH → Rh₂[O₂C(CH₂)₄CH₃]₄ + 4 CH₃COOH

An alternative and more direct route to rhodium(II) hexanoate dimer involves the use of simple rhodium salts, most notably rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) . nih.govacs.org This method circumvents the need to first prepare a dirhodium(II) carboxylate precursor. The synthesis involves the reduction of rhodium(III) to rhodium(II) in the presence of the desired carboxylate ligand. nih.gov

The reaction is typically carried out in a suitable solvent, often an alcohol like ethanol (B145695), in the presence of hexanoic acid and a base. acs.orggoogle.com The base, such as sodium hydroxide (B78521), deprotonates the hexanoic acid to form the hexanoate anion, which then coordinates to the rhodium center. google.com The alcohol can also serve as the reducing agent in some protocols. The mixture is generally heated to reflux for an extended period to ensure complete reaction. google.com

A key challenge in this method is preventing the over-reduction of rhodium(III) to rhodium(0) metal, which appears as a black precipitate and reduces the yield of the desired rhodium(II) dimer. nih.gov Careful control of reaction conditions is crucial to mitigate this side reaction.

A patent describes a method for synthesizing rhodium(II) 2-ethylhexanoate (B8288628), a structurally similar compound, by reacting rhodium trichloride (B1173362) with 2-ethylhexanoic acid and sodium hydroxide in water, followed by heating to reflux. google.com This highlights the applicability of rhodium(III) chloride as a direct precursor.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing synthetic conditions is critical for maximizing the yield and ensuring the high purity of the final this compound product. Research has focused on several key parameters for both ligand exchange and direct synthesis methods.

For the ligand exchange method , the molar ratio of the incoming ligand to the rhodium precursor is a significant factor. Studies on the synthesis of rhodium(II) octanoate (B1194180) dimer, a close analog, from rhodium(II) acetate dimer showed that an optimal molar ratio of octanoic acid to the rhodium precursor was 4. gychbjb.com This stoichiometric amount, coupled with a reaction temperature of 120 °C and a reaction time of 3 hours, resulted in a yield of 98%. gychbjb.com Similar optimization principles can be applied to the synthesis of the hexanoate dimer. The efficiency of removing the acetic acid byproduct is also paramount; using a Dean-Stark trap or a Soxhlet extractor with a suitable drying agent can significantly improve yields. mdpi.com

In the direct synthesis from rhodium(III) salts , controlling the reduction of Rh(III) is the primary challenge for optimization. nih.gov The choice of solvent, base, and temperature plays a crucial role. Research into the synthesis of other rhodium(II) carboxylates has shown that the addition of certain inorganic additives can suppress the formation of rhodium black. nih.govacs.org For instance, the use of lithium carbonate and lithium chloride was found to be beneficial in enhancing the yield and robustness of the direct synthesis of Rh₂(esp)₂ from RhCl₃·xH₂O. acs.org These additives are thought to stabilize rhodium(III) intermediates and prevent over-reduction. acs.org A patent for the synthesis of rhodium(II) 2-ethylhexanoate details a process where adjusting the pH of the reaction mixture to between 6 and 10 after the initial reaction is a key step for isolating the product with high yield and purity. google.com

The following table summarizes key optimization parameters from related rhodium(II) carboxylate syntheses:

Synthetic MethodPrecursorKey Optimization ParametersReported YieldReference
Ligand ExchangeRh₂(OAc)₄ and Octanoic AcidMolar Ratio (Acid:Rh) = 4, Temp = 120°C, Time = 3h98% gychbjb.com
Direct SynthesisRhCl₃·xH₂O and esp LigandUse of Li₂CO₃ and LiCl as additivesImproved Yield nih.govacs.org
Direct SynthesisRhCl₃ and 2-Ethylhexanoic AcidpH adjustment to 6-10 post-reaction95-99% google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of metal catalysts. colab.ws

In the context of this compound synthesis, green approaches focus on several areas. For the ligand exchange method , one study on the synthesis of rhodium(II) octanoate dimer highlighted the use of a "special solvent" under "green production conditions" to prepare a high-purity product, although the specific solvent was not disclosed. gychbjb.com The goal is often to replace hazardous solvents like chlorobenzene with more benign alternatives. mdpi.com Water, if reaction conditions permit, is an ideal green solvent.

For the direct synthesis from rhodium(III) salts , a significant green advantage is the avoidance of preparing a dirhodium(II) precursor, which can streamline the process and reduce waste. A patent for a similar compound, rhodium(II) 2-ethylhexanoate, describes a synthesis in an aqueous phase system, which avoids the use of organic bases and simplifies product separation. google.com This approach aligns well with green chemistry principles by using water as the primary solvent.

Structural and Electronic Aspects of Rhodium Ii Hexanoate Dimer

Dimeric Core Architecture and Rh-Rh Bonding

The core of Rhodium(II) hexanoate (B1226103) dimer consists of two rhodium(II) atoms held in close proximity by four bridging hexanoate ligands. rsc.org This arrangement is characteristic of the paddlewheel structure common to many transition metal carboxylates. cdnsciencepub.com A significant feature of this architecture is the direct metal-metal bond between the two rhodium centers. rsc.orgresearchgate.net This Rh-Rh interaction is considered a weak single σ bond. researchgate.net The electronic configuration of the metal-metal bond in related Rh₂(O₂CR)₄ complexes is generally described as σ²π⁴δ²δ²π⁴.

The Rh-Rh bond distance in dirhodium tetracarboxylates is a critical parameter. For instance, in a similar heteroleptic paddlewheel-type Rh₂ complex, the Rh-Rh bond length was measured at 2.3840(8) Å, which is typical for this class of compounds. mdpi.com For comparison, the Rh-Rh bond distance in rhodium(II) acetate (B1210297) adducts is approximately 2.41 Å. mdpi.com The relative shortness of this bond in the paddlewheel structure is attributed in part to the constraining nature of the four bridging carboxylate ligands. researchgate.net

Coordination Environment of Rhodium Centers

Each rhodium(II) ion in the dimer possesses a distorted octahedral coordination environment. mdpi.comresearchgate.net The equatorial positions are occupied by the oxygen atoms from the four bridging hexanoate ligands. mdpi.com The two remaining coordination sites, located at the axial positions along the Rh-Rh bond axis, are typically available for coordination by other molecules. rsc.orgresearchgate.net In the absence of coordinating solvents or other ligands, these axial sites remain vacant. However, each rhodium atom is Lewis acidic and can readily coordinate with donor ligands at these positions to complete its octahedral geometry. researchgate.net

Influence of Bridging Carboxylate Ligands on Dimeric Structure

The nature of the alkyl group on the carboxylate can introduce steric effects that influence the dimer's detailed geometry. For example, studies comparing acetate and bulkier pivalate (B1233124) bridges show that steric constraints from the larger alkyl groups can lead to significant differences in the angles between the carboxylate ligand planes and can displace the rhodium atoms further from their coordination planes. cdnsciencepub.com In the case of hexanoate, the flexible alkyl chains contribute to the compound's lipophilicity without imposing the severe steric hindrance seen with t-butyl groups.

Axial Ligation and Adduct Formation

The Lewis acidic rhodium centers can readily form adducts by coordinating with a wide variety of donor ligands at the axial positions. researchgate.net These ligands are often solvent molecules or other Lewis bases such as amines, phosphines, and alcohols. researchgate.netcdnsciencepub.com The coordination of axial ligands has a profound effect on the electronic structure of the dirhodium core. chemrxiv.org

This interaction involves the donation of electron density from the ligand to the rhodium center, which populates a vacant Rh-Rh σ* orbital. chemrxiv.org This population of an antibonding orbital leads to a weakening and lengthening of the Rh-Rh bond, a phenomenon known as the trans influence. researchgate.netchemrxiv.org The strength of this axial coordination and its effect on the Rh-Rh bond distance depend on the donor strength of the ligand. chemrxiv.org This change in electronic structure is often macroscopically evident through a distinct color change of the complex in solution upon axial ligation. chemrxiv.org For example, the coordination of two DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) ligands to rhodium(II) acetate results in an Rh-N distance of 2.2681(3) Å and an Rh-Rh bond length of 2.4108(3) Å. mdpi.com

ParameterRh₂(O₂CCH₃)₄(DBU)₂ mdpi.comRh₂(O₂CCMe₃)₄(DBU)₂ mdpi.com
Rh-Rh Bond Distance (Å) 2.4108(3)2.4143(2)
Axial Rh-N Distance (Å) 2.2681(3)2.2587(10)

Mechanistic Investigations of Rhodium Ii Hexanoate Dimer Catalysis

Generation and Reactivity of Rhodium Carbenoids

The catalytic cycle of rhodium(II) hexanoate (B1226103) dimer is initiated by its reaction with a diazo compound. This reaction proceeds through the nucleophilic attack of the diazo compound on the electrophilic rhodium center. soton.ac.uk The generally accepted mechanism involves an initial, reversible complexation of the diazo compound with the dirhodium(II) catalyst, followed by the rate-determining step of dinitrogen extrusion to form a rhodium-carbene intermediate, often referred to as a rhodium carbenoid. researchgate.netacs.org This key intermediate is a transient, electrophilic species whose reactivity is central to the subsequent bond-forming events. soton.ac.ukresearchgate.net

The reactivity of the rhodium carbenoid is significantly influenced by the substituents on the original diazo compound. researchgate.net Donor/acceptor-substituted carbenoids, for instance, exhibit greater stability compared to acceptor-only carbenoids. researchgate.net This increased stability leads to higher activation energy barriers for subsequent transformations, which in turn results in enhanced selectivity in reactions like cyclopropanation and C-H insertion. researchgate.net The electrophilicity of the carbene carbon is a critical factor, with more electrophilic carbenes displaying higher reactivity. caltech.edu

Rhodium carbenoids derived from rhodium(II) hexanoate dimer can participate in a wide array of chemical reactions, including:

Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) rings. researchgate.netresearchgate.net

C-H Insertion: Insertion into carbon-hydrogen bonds to form new C-C bonds. researchgate.netnih.gov

Ylide Formation: Reaction with heteroatoms (e.g., oxygen, nitrogen, sulfur) to form ylide intermediates. tennessee.edunih.gov

Cycloadditions: Participation in various cycloaddition reactions. tennessee.edumdpi.com

The chemoselectivity of these reactions, such as the competition between C-H insertion and cyclopropanation, is a subject of intensive study. For instance, in the reaction with unactivated C-H bonds, the C-H functionalization step can be rate-determining and have a higher energy barrier than cyclopropanation. nih.gov

Formation and Transformations of Ylide Intermediates

Ylide intermediates are another class of crucial species in this compound catalysis. They are typically formed from the reaction of a rhodium carbenoid with a Lewis base containing a heteroatom, such as an oxygen, nitrogen, or sulfur atom. tennessee.edunih.gov For example, the interaction of a rhodium carbenoid with a carbonyl group can lead to the formation of a carbonyl ylide. arkat-usa.orgresearchgate.net Similarly, reaction with an imine can generate an azomethine ylide. thieme-connect.de

Once formed, these ylide intermediates are highly reactive and can undergo a variety of transformations, significantly expanding the synthetic utility of rhodium catalysis. Common transformations of ylide intermediates include:

[3+2] Cycloaddition: The ylide acts as a three-atom component in cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes and alkynes, to form five-membered heterocyclic rings. mdpi.comarkat-usa.org

rsc.orgacs.org-Sigmatropic Rearrangement: This rearrangement is a characteristic reaction of certain ylides, such as oxonium ylides, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.com

Proton Transfer: Ylide intermediates can undergo proton transfer, which can be a key step in certain insertion reactions, leading to the formation of enamide products, for example. nih.gov

Dimerization: In the absence of a suitable trapping agent, ylide intermediates like carbonyl ylides can undergo [3+3] cycloaddition to form dimers. arkat-usa.org

The formation and subsequent reactions of these ylides are often highly stereoselective, a feature that is exploited in asymmetric catalysis. nih.govmdpi.com For instance, the formation of enantioenriched γ-butenolides has been achieved through the enantioselective trapping of carboxylic oxonium ylides. chinesechemsoc.org

Transition State Analysis and Reaction Pathways

Understanding the transition states and reaction pathways is paramount for elucidating the origins of selectivity and reactivity in this compound catalysis. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping out the energy profiles of these reactions. researchgate.netrsc.orgnih.gov

For many rhodium-catalyzed reactions involving diazo compounds, the rate-determining step is the extrusion of dinitrogen from the rhodium-diazo complex to form the carbenoid intermediate. researchgate.netacs.orgrsc.org However, in certain cases, such as C-H functionalization of unactivated bonds, the subsequent C-H insertion step can become rate-limiting. nih.gov

In cyclopropanation reactions, the approach of the alkene to the rhodium carbenoid has been studied in detail. Both "end-on" and "side-on" trajectories for the alkene approach have been identified, and their relative energies can be influenced by both the alkene substrate and the substituents on the carbenoid. nih.govacs.org The transition states for these reactions are often described as concerted but asynchronous, meaning that the new bonds are formed in a single step but not to the same extent at the transition state. rsc.org

The stereochemical outcome of these reactions is determined by the energies of the various diastereomeric and enantiomeric transition states. For example, in cyclopropanation reactions, the trans-diastereoselectivity can be governed by π-π stacking interactions between the carbene ligand and the incoming alkene. rsc.org Similarly, enantioselectivity in asymmetric catalysis is rationalized by steric and electronic interactions between the substrate and the chiral ligands on the rhodium catalyst in the transition state. rsc.org

Kinetic studies, including the determination of kinetic isotope effects, provide experimental support for the proposed mechanisms and transition state structures. researchgate.netresearchgate.net For instance, a large nitrogen-15 (B135050) kinetic isotope effect supports the mechanism where dinitrogen extrusion is the rate-limiting step in carbene formation. researchgate.net

Role of Axial Ligands in Catalytic Cycle Modulation

The two axial positions on the dirhodium(II) core, while often not directly involved in the bond-forming events, play a crucial role in modulating the catalytic activity and selectivity of this compound. tennessee.eduacs.org Coordination of a Lewis base to an axial site can influence the electronic properties of the catalyst, which in turn affects the reactivity of the rhodium carbenoid intermediate. tennessee.edu

The binding of axial ligands can have several effects:

Catalyst Stability: Axial ligands like acetonitrile (B52724) can stabilize the dirhodium(II) complex against hydrolysis and oxidation, thereby increasing its shelf life. researchgate.net

Reactivity Attenuation: Strong coordination of a Lewis base can decrease the electrophilicity of the rhodium center, leading to a less reactive carbenoid. This can sometimes be beneficial for achieving higher selectivity. tennessee.edu In some cases, high concentrations of Lewis base additives can even inhibit the reaction. acs.orgtennessee.edu

Modulation of Selectivity: The presence of axial ligands can influence the chemo-, regio-, and stereoselectivity of the catalytic reaction. tennessee.edutennessee.edu By carefully choosing the axial ligand, it is possible to fine-tune the outcome of a reaction.

Enabling New Reactivity: In certain cases, the presence of an axial ligand is essential for the reaction to proceed. For example, tertiary amines as axial ligands have been shown to enable the synthesis of allenylsilanes through a dirhodium(II)-catalyzed silylation of propargyl esters, a reaction that does not occur in their absence. researchgate.netnih.gov

The study of axial ligand effects is complex due to the often labile nature of their coordination. To overcome this, researchers have developed catalysts with tethered axial ligands, where the Lewis base is covalently attached to one of the bridging carboxylate ligands. tennessee.edutennessee.edu This allows for a more controlled investigation of the role of axial coordination. Computational studies have suggested that the donation from an axial ligand can destabilize the highest occupied molecular orbital (HOMO) of the catalyst and the resulting rhodium(II)-carbene intermediate. tennessee.edu

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, and specifically Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate mechanisms of this compound catalysis. researchgate.netresearchgate.netnih.gov DFT calculations allow for the detailed examination of reaction intermediates, transition states, and reaction pathways that are often difficult or impossible to study experimentally due to their transient nature. researchgate.netnih.gov

Furthermore, DFT can be used to predict the geometries of key intermediates, such as rhodium carbenoids and ylides. researchgate.netresearchgate.net For example, calculations have shown that in rhodium carbenoids formed from halodiazoacetates, there are π-interactions between the halogen, the carbenoid carbon, and one of the rhodium atoms, which helps to explain their relative stability. nih.govacs.org The nature of bonding in these intermediates, including the degree of charge donation and back-donation between the carbene ligand and the rhodium center, can also be analyzed. acs.org

The influence of different ligands, including both the bridging carboxylates and axial ligands, on the stability and reactivity of the catalyst and its intermediates can also be modeled. researchgate.nettennessee.edu For instance, a computational study comparing Rh₂(esp)₂ with a model catalyst Rh₂(O₂CH)₄ in a cyclopropanation reaction showed a high level of similarity in their calculated structures and energy profiles, suggesting that simplified models can sometimes be used effectively. researchgate.net

One of the most powerful applications of DFT in this field is the elucidation of the origins of stereoselectivity. By calculating the energies of the different transition states leading to various stereoisomeric products, it is possible to predict the diastereomeric and enantiomeric ratios of a reaction. rsc.orgnih.gov These predictions can then be compared with experimental results to validate the computational model. rsc.orgnih.govacs.org

DFT studies have been successful in explaining the stereochemical outcomes of various rhodium-catalyzed reactions. For example, in the cyclopropanation of diazooxindole with styrene (B11656), DFT calculations correctly predicted the high trans-diastereoselectivity and good enantioselectivity, attributing them to specific π-π and steric interactions in the transition state. rsc.org In another study, the stereoselectivity of a rhodium-catalyzed dienylation of indoles was rationalized by π-π stacking interactions involving the directing group, a prediction that was subsequently confirmed by experimental results. scispace.com

These computational models not only explain observed selectivities but can also be used to predict the outcome of new reactions and to design new catalysts with improved stereocontrol. researchgate.netnih.gov By understanding the subtle steric and electronic factors that govern the interactions between the catalyst, substrate, and reagents in the transition state, it is possible to rationally modify the catalyst structure to favor the formation of a desired stereoisomer.

Catalytic Transformations Mediated by Rhodium Ii Hexanoate Dimer

Carbene Transfer Reactions

Rhodium(II) carboxylates, including the hexanoate (B1226103) dimer, are preeminent catalysts for reactions involving the decomposition of diazo compounds to generate electrophilic rhodium-carbene intermediates. These transient species are not typically isolated but are trapped in situ by various substrates, leading to the formation of new carbon-carbon bonds. Among the most significant carbene transfer reactions are cyclopropanations of alkenes.

The reaction between a diazo compound and an alkene, catalyzed by a rhodium(II) carboxylate dimer, is a powerful method for constructing cyclopropane (B1198618) rings. The process begins with the reaction of the diazo compound with the rhodium(II) catalyst, leading to the extrusion of nitrogen gas and the formation of a rhodium-carbene complex. This electrophilic carbene is then transferred to the alkene to form the cyclopropane ring. The reaction is typically stereospecific with respect to the alkene geometry.

The scope of rhodium-catalyzed intermolecular cyclopropanation is exceptionally broad. wikipedia.org A wide variety of alkenes, including those that are electron-rich, electron-neutral, and electron-deficient, can be effectively cyclopropanated. wikipedia.orgrsc.org Similarly, a diverse range of diazo compounds, particularly donor/acceptor carbenes derived from aryldiazoacetates and vinyldiazoacetates, are suitable carbene precursors. rsc.orgnih.gov

The use of α-alkyl-α-diazoesters was historically challenging due to a competing β-hydride elimination pathway. However, the use of sterically demanding rhodium(II) carboxylate ligands, such as rhodium(II) triphenylacetate (Rh₂(TPA)₄), successfully suppresses this side reaction, allowing for efficient cyclopropanation. nih.govorganic-chemistry.org This catalytic system is effective for a range of α-alkyldiazoesters and alkenes like substituted styrenes and vinyl ethers. organic-chemistry.org Nevertheless, some limitations exist, as certain unactivated terminal alkenes like 1-octene (B94956) have been reported to be unreactive under these conditions. organic-chemistry.org

Recent advancements have expanded the scope to include novel carbene precursors. For instance, 7-alkynyl cycloheptatrienes can serve as precursors for rhodium(II)-alkynylcarbenes, which then react with alkenes to form alkynylcyclopropanes. nih.govacs.org This two-step methodology allows for the cyclopropanation of a wide array of alkenes, including those in complex, drug-like molecules. nih.govacs.org

Table 1: Scope of Rhodium(II)-Catalyzed Intermolecular Cyclopropanation

Alkene SubstrateDiazo Compound/Carbene PrecursorRhodium(II) CatalystYield (%)Reference
Styrene (B11656)Ethyl α-diazopropionateRh₂(TPA)₄80-100 nih.gov
2-VinylnaphthaleneEthyl α-diazobutanoateRh₂(TPA)₄80-100 organic-chemistry.org
Styrene7-(Phenylethynyl)cycloheptatriene[Rh₂(TFA)₄]80 nih.gov
N-Vinylphthalimide7-((Trimethylsilyl)ethynyl)cycloheptatriene[Rh₂(TFA)₄]71 acs.org
Dibromo[2.2]paracyclophaneMethyl phenyldiazoacetateRh₂(S-TPPTTL)₄75 acs.org

Controlling the stereochemistry of the newly formed cyclopropane ring is a critical aspect of these reactions. Diastereoselectivity is often influenced by the steric properties of both the catalyst and the reactants. For example, in the cyclopropanation with α-alkyl-α-diazoesters, the use of the sterically bulky dirhodium tetrakis(triphenylacetate) (Rh₂TPA₄) catalyst leads to high diastereoselectivity, with ratios up to 98:2. organic-chemistry.org

For achieving high enantioselectivity, chiral rhodium(II) catalysts are employed. These catalysts are typically dirhodium(II) dimers bridged by chiral carboxylate or carboxamidate ligands. By creating a chiral environment around the active rhodium center, the approach of the alkene to the metal-carbene intermediate is biased, leading to the preferential formation of one enantiomer. A notable example is the use of Rh₂(S-DOSP)₄, a catalyst derived from D-proline, which is highly effective for the enantioselective cyclopropanation of alkenes. wikipedia.org Other successful chiral ligands include those derived from adamantylglycine (Rh₂(S-TCPTAD)₄) and N-phthaloyl-tert-leucine (Rh₂(S-PTTL)₄), which have enabled highly stereoselective cyclopropanations of electron-deficient alkenes and reactions with azavinyl carbenes, respectively, achieving up to 98% enantiomeric excess (ee). rsc.orgnih.gov

Mechanistic studies have shown that the p-methoxyphenyl (PMP)-ketone moiety in certain diacceptor diazo compounds can play a crucial role in the stereoinduction process when using catalysts like Rh₂(S-TCPTTL)₄. researchgate.net Computational studies further suggest that stereoselectivity is controlled by how the substrate fits into the chiral pocket created by the catalyst's ligands. chemrxiv.org

Table 2: Enantioselective Intermolecular Cyclopropanation

Alkene SubstrateDiazo CompoundChiral Rhodium(II) CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Styrene1-Mesityl-1,2,3-triazoleRh₂(S-NTTL)₄>20:1 (trans:cis)96 nih.gov
Methyl Acrylate (B77674)Methyl phenyldiazoacetateRh₂(S-TCPTAD)₄-98 rsc.org
Dibromo[2.2]paracyclophaneMethyl (4-chlorophenyl)diazoacetateRh₂(S-TPPTTL)₄>20:198 acs.org
Styreneα-Nitro-α-(p-methoxyphenyl)acetyl-diazomethaneRh₂(S-TCPTTL)₄>95:5>99 researchgate.net

When the alkene and the diazo group are present in the same molecule, rhodium(II) hexanoate dimer and its congeners can catalyze an intramolecular cyclopropanation reaction, leading to the formation of bicyclic systems. researchgate.netunl.pt This transformation is a powerful tool for constructing strained ring systems that are prevalent in natural products.

The diastereoselectivity of intramolecular cyclopropanations is highly dependent on the structure of the substrate and the catalyst used. unl.pt For instance, the cyclization of a diazoketone using Rh₂(OAc)₄ can show improved selectivity compared to copper catalysts. Further enhancement in diastereoselectivity can be achieved by modifying the substrate, such as protecting a nearby alcohol with a bulky silyl (B83357) group, which can direct the cyclopropanation to favor one diastereomer significantly (e.g., 97:3 dr). unl.pt The stereochemical outcome is often rationalized by transition state models that minimize steric interactions, such as 1,3-allylic strain. unl.pt However, more flexible systems may yield mixtures of diastereoisomers. unl.pt

Analogous to carbene transfer, rhodium(II) carboxylates catalyze the transfer of nitrene groups to alkenes, a reaction known as aziridination. This process provides direct access to aziridines, which are valuable nitrogen-containing three-membered heterocycles. conicet.gov.archemistryviews.org The nitrene precursors are varied and include sources like {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane (NsN=IPh) and sulfamates in the presence of an oxidant like PhI(OAc)₂. conicet.gov.arunige.chcapes.gov.br

The reaction scope includes mono-, di-, and trisubstituted olefins. conicet.gov.ar For example, using a C₄-symmetrical dirhodium(II) tetracarboxylate catalyst, a range of substituted alkenes can be aziridinated with sulfamates to afford aziridines in high yields (up to 95%) and excellent enantiomeric excesses (up to 99%). conicet.gov.ar The reaction is stereospecific for 1,2-disubstituted olefins, meaning the geometry of the starting alkene is retained in the aziridine (B145994) product. unige.chcapes.gov.br However, with substrates like stilbene, the reaction can be nonstereospecific. unige.chcapes.gov.br

In addition to intermolecular reactions, rhodium(II) catalysts are highly effective for the intramolecular aziridination of unsaturated sulfonamides. nih.govnih.govfigshare.com Treating unsaturated sulfonamides with an oxidant like iodosylbenzene diacetate (PhI(OAc)₂) in the presence of catalytic Rh₂(OAc)₄ results in excellent yields (up to 98%) of the corresponding bicyclic aziridines. nih.govfigshare.com This method has been successfully applied using chiral rhodium(II) dimers to achieve enantioselective intramolecular aziridination. hku.hk

The mechanism of rhodium-catalyzed nitrene transfer has been the subject of detailed investigation. The reaction is initiated by the formation of a rhodium-nitrene intermediate from the nitrene precursor. This highly reactive species is then transferred to the alkene.

Experimental evidence for many systems is consistent with a one-step, concerted mechanism for the transfer of the nitrenoid moiety from the catalyst to the olefin. unige.chcapes.gov.br This is supported by the stereospecificity observed with many alkenes. unige.chcapes.gov.br However, alternative mechanistic pathways have been proposed. A computational study has suggested a two-spin-state mechanism, where a triplet rhodium-nitrene species is the key intermediate that drives the stereocontrolled reaction. conicet.gov.ar There is also evidence that rhodium-nitrenoids can behave as mild Lewis acids, which can influence subsequent reaction pathways. nih.gov Further mechanistic insight comes from studies with aryl azides, where analysis of product ratios using the Hammett equation helps to elucidate the nature of the C-N bond formation step. uic.edu

Aziridination of Olefins and Sulfonamides

Stereochemical Control in Aziridine Formation

The stereochemical outcome of aziridination reactions catalyzed by dirhodium(II) carboxylates, including the hexanoate dimer, is a critical aspect of their synthetic utility. The catalyst's structure, particularly the nature of the carboxylate ligands, plays a pivotal role in dictating the stereoselectivity of the nitrene transfer to an alkene. While achiral rhodium(II) catalysts like this compound primarily facilitate the reaction, achieving high levels of stereocontrol often necessitates the use of chiral catalysts or chiral nitrene sources.

The catalytic process is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the aziridine product. For instance, the aziridination of cis- and trans-alkenes typically yields the corresponding cis- and trans-aziridines exclusively. conicet.gov.ar However, achieving enantioselectivity in the formation of new stereocenters is a more significant challenge. Seminal reports have shown that moderate enantiomeric excesses can be obtained in intramolecular aziridinations. conicet.gov.ar

Significant advancements have been made using C4-symmetrical dirhodium(II) tetracarboxylates, which create a chiral pocket around the active rhodium center. These catalysts are highly effective for the asymmetric intermolecular aziridination of various alkenes with nitrogen sources like sulfamates, in the presence of an oxidant such as PhI(OAc)₂. conicet.gov.arnih.gov This methodology can produce aziridines with excellent yields (up to 95%) and high enantiomeric excesses (up to 99%). conicet.gov.arnih.gov The scope of this reaction is broad, encompassing mono-, di-, and trisubstituted olefins. conicet.gov.arnih.gov

Computational studies, specifically Density Functional Theory (DFT), suggest a two-spin-state mechanism involving a triplet rhodium-nitrene species as the key intermediate that controls the stereoselective approach and activation of the alkene substrate. conicet.gov.arnih.gov

Table 1: Examples of Stereochemical Control in Rhodium-Catalyzed Aziridination

Alkene Substrate Nitrogen Source Catalyst System Product Yield Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) Reference
trans-Methylstyrene Sulfamate/PhI(OAc)₂ Chiral C4-Symmetrical Rh₂(II) Carboxylate trans-Aziridine High Stereospecific conicet.gov.ar
cis-Methylstyrene Sulfamate/PhI(OAc)₂ Chiral C4-Symmetrical Rh₂(II) Carboxylate cis-Aziridine High Stereospecific conicet.gov.ar
Various Alkenes Sulfamate/PhI(OAc)₂ Chiral C4-Symmetrical Rh₂(II) Carboxylate Chiral Aziridines up to 95% up to 99% ee conicet.gov.arnih.gov

Note: While the table provides examples with related dirhodium(II) catalysts, the principles of stereocontrol are directly applicable to this compound.

Insertion Reactions (C-H, N-H, O-H, S-H bonds)

This compound and its analogues are powerful catalysts for the insertion of carbenes into a variety of single bonds, including carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), oxygen-hydrogen (O-H), and sulfur-hydrogen (S-H) bonds. cookechem.comguidechem.com These reactions are of immense synthetic value as they allow for the direct functionalization of otherwise unreactive bonds, providing efficient pathways to complex molecules. The general mechanism involves the formation of a rhodium carbene intermediate from a diazo compound, which then undergoes insertion into the target X-H bond. rsc.org

C-H Insertion : This is one of the most significant applications of rhodium(II) catalysis, enabling the formation of new carbon-carbon bonds by directly functionalizing C-H bonds. rsc.org The reaction is particularly effective for intramolecular insertions, leading to the formation of five- or six-membered rings. nih.govescholarship.org The reactivity of C-H bonds generally follows the order: tertiary > secondary > primary.

N-H Insertion : The insertion of rhodium carbenes into the N-H bonds of amines, amides, and carbamates is a highly efficient method for forming new carbon-nitrogen bonds. nih.gov This reaction is often proposed to proceed through an ylide intermediate, followed by a rapid proton transfer. nih.govpitt.edu It provides a direct route to α-amino esters and related compounds.

O-H Insertion : Rhodium carbenes readily insert into the O-H bonds of alcohols and carboxylic acids. nih.gov This process is also thought to involve the formation of an oxonium ylide, which then undergoes a proton shift. nih.govpitt.edu This reaction is a powerful tool for constructing α-alkoxy and α-acyloxy esters. While synthetically useful, O-H insertion can sometimes be a competing side reaction in syntheses targeting C-H insertion in aqueous or alcoholic solvents. escholarship.orgresearchgate.net

S-H Insertion : Insertion into the S-H bonds of thiols provides a direct route to thioethers and is an efficient method for forming carbon-sulfur bonds. cookechem.comescholarship.org

The mechanism for these insertion reactions can vary. While C-H insertion is often depicted as a concerted, three-centered transition state, insertions into the more polar N-H and O-H bonds are frequently suggested to occur via a stepwise mechanism involving the formation of an ylide intermediate followed by a 1,2-proton shift. rsc.orgnih.govpitt.edu

Regioselectivity and Chemoselectivity Profiles

The selectivity of insertion reactions catalyzed by this compound is a key determinant of their synthetic utility. Both regioselectivity (site selectivity) and chemoselectivity (functional group selectivity) are influenced by a combination of electronic, steric, and conformational factors.

Regioselectivity: In intramolecular C-H insertion reactions, the formation of five-membered rings is generally favored kinetically and is the most common outcome. escholarship.org However, six-membered rings can also be formed. escholarship.org The inherent reactivity of C-H bonds (tertiary > secondary > primary) is a primary electronic factor governing regioselectivity. For instance, in the presence of multiple C-H bonds, insertion will preferentially occur at the most electron-rich and sterically accessible site. In a study on the cyclization of α-aryl-α-diazo ketones, insertion occurred preferentially at the allylic γ-position to furnish a five-membered ring, even when other C-H insertion sites were available. gla.ac.uk

Chemoselectivity: Rhodium carbenes can participate in several competing reactions, such as cyclopropanation, C-H insertion, and ylide formation. The catalyst and substrate structure dictate the preferred pathway. For example, in reactions of diazo compounds with molecules containing both double bonds and C-H bonds, a competition between cyclopropanation and C-H insertion exists. Donor/acceptor substituted carbenoids have shown a preference for C-H insertion over cyclopropanation. gla.ac.uk Similarly, in reactions involving substrates with both N-H and O-H groups, selectivity can often be controlled by tuning the catalyst and reaction conditions. nih.gov A notable example of chemoselectivity is the ability to favor C-H insertion over O-H insertion in aqueous media by using catalysts with bulky ligands that create a hydrophobic pocket around the reactive carbene center. researchgate.net In some cases, catalyst loading itself has been shown to be a controlling factor for chemoselectivity between C-H and C-O insertion pathways. mdpi.com

Table 2: Regio- and Chemoselectivity in Rhodium-Catalyzed Insertion Reactions

Substrate Type Competing Sites/Reactions Preferred Outcome Influencing Factors Reference
α-Aryl-α-diazo ketones Allylic vs. other C-H bonds γ-C-H Insertion (5-membered ring) Conformational preference, ring strain gla.ac.uk
Diazo compound + Olefinic substrate C-H Insertion vs. Cyclopropanation C-H Insertion Electronic nature of the carbenoid gla.ac.uk
Diazoacetamide N-H Insertion vs. O-H Insertion N-H Insertion Catalyst ligands, substrate structure nih.gov
Diazo succinimides + THF C-H Insertion vs. C-O Insertion (Ylide) Either product Catalyst loading mdpi.com
Diazo substrate in water C-H Insertion vs. O-H Insertion C-H Insertion Hydrophobic catalyst pocket researchgate.net
Intramolecular vs. Intermolecular Insertion

The competition between intramolecular and intermolecular insertion reactions is a critical consideration in synthesis design. The outcome is primarily dictated by the concentration of the intermolecular reactant and the structure of the diazo substrate, which determines the feasibility of an intramolecular pathway.

Intramolecular Insertion: These reactions are highly efficient for forming cyclic structures, particularly five- and six-membered rings, as the reacting C-H bond is held in close proximity to the carbene center. rsc.orgnih.gov This proximity often allows the intramolecular process to proceed rapidly even at low substrate concentrations. The formation of five-membered rings via 1,5-C-H insertion is especially common and favored due to the low strain of the corresponding transition state. escholarship.org Intramolecular C-H insertion has proven to be a robust and efficient process for synthesizing α-aryl cyclopentanones from acyclic α-aryl-α-diazo ketones. nih.gov

Intermolecular Insertion: For intermolecular C-H insertion to be effective, it must successfully compete with potential intramolecular pathways and carbene dimerization. These reactions are typically run with the C-H substrate present in large excess or as the solvent to favor the intermolecular pathway. While more challenging, intermolecular C-H insertion is a powerful method for C-H functionalization. For instance, rhodium(II) octanoate (B1194180) has been used to catalyze the intermolecular C-H carbene insertion for the synthesis of methylphenidate (Ritalin). researchgate.net Similarly, intermolecular amidation of substrates like cholesteryl acetate (B1210297) has been achieved with excellent regio- and stereoselectivity. nih.gov

The choice between an intra- or intermolecular approach depends on the synthetic target. Intramolecular reactions are ideal for building cyclic cores, while intermolecular reactions are used for functionalizing a pre-existing molecule.

Table 3: Comparison of Intramolecular and Intermolecular Insertion

Feature Intramolecular Insertion Intermolecular Insertion
Primary Use Synthesis of cyclic compounds (e.g., cyclopentanones, lactones) nih.govgla.ac.uk Functionalization of C-H bonds in separate molecules nih.govresearchgate.net
Key Challenge Controlling regioselectivity (e.g., 5- vs. 6-membered ring) escholarship.org Competition with carbene dimerization and intramolecular side reactions
Reaction Conditions Often effective at low concentrations Requires high concentration of the C-H substrate (often used as solvent)
Example Cyclization of α-aryl-α-diazo ketones to form cyclopentanones nih.gov Amidation of cholesteryl acetate at the C-6 position nih.gov

Ylide-Mediated Reactions

This compound is an effective catalyst for generating ylides from diazo compounds in the presence of a Lewis base (a heteroatom-containing species). cookechem.comguidechem.com An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. In this context, the rhodium carbene intermediate reacts with the lone pair of electrons on a heteroatom (like oxygen, sulfur, or nitrogen) to form an onium ylide (e.g., oxonium, sulfonium, or ammonium (B1175870) ylide). pitt.edu These ylides are highly reactive intermediates that can undergo a variety of synthetically useful transformations, most notably sigmatropic rearrangements. nih.gov

Mechanisms of Ylide Generation and Rearrangement

The formation of an ylide begins with the generation of the electrophilic rhodium carbene from the diazo precursor. This carbene is then attacked by a nucleophilic heteroatom, either intramolecularly or intermolecularly, to form the ylide intermediate, with the rhodium catalyst typically dissociating at this stage. nih.govnih.gov

Once formed, the ylide can undergo several competing rearrangements:

cookechem.comchemicalbook.com-Sigmatropic Rearrangement : This is a concerted, five-membered cyclic rearrangement that is thermally allowed and often highly stereoselective. It is a common pathway for oxonium and ammonium ylides and is used extensively in synthesis. nih.gov

conicet.gov.arcookechem.com-Rearrangement (Stevens Rearrangement) : This rearrangement involves the cleavage of the heteroatom-carbon bond and subsequent recombination. It is formally a symmetry-forbidden concerted process and is believed to proceed through a stepwise mechanism involving a radical pair or a caged ion-pair intermediate. nih.govnih.gov

Proton Transfer : As seen in N-H and O-H insertion reactions, a simple 1,2-proton shift can occur, leading to the net insertion product. nih.govpitt.edu

[3+2] Cycloaddition : Intramolecular carbonyl ylides, formed from α-diazo-β-ketoesters, can act as 1,3-dipoles and undergo [3+2] cycloaddition reactions with dipolarophiles to form complex polycyclic systems. arkat-usa.org

The preferred mechanistic pathway depends on the specific ylide, the substrate's structure, and the catalyst used. In some cases, the reaction outcome can be controlled by the choice of metal catalyst, with rhodium catalysts favoring a cookechem.comchemicalbook.com-rearrangement and copper catalysts promoting a conicet.gov.arcookechem.com-rearrangement for the same substrate. nih.gov

Applications in Heterocycle Synthesis

Ylide-mediated reactions are a cornerstone of modern heterocyclic synthesis, providing access to a diverse range of ring systems.

Oxygen Heterocycles : The intramolecular trapping of a rhodium carbene by a carbonyl oxygen generates a cyclic carbonyl ylide. This intermediate can be trapped by dipolarophiles in a [3+2] cycloaddition to create complex, oxygen-containing bicyclic and multicyclic frameworks. arkat-usa.org Rearrangements of oxonium ylides derived from ethers are also widely used to synthesize substituted tetrahydrofurans and other oxygenated heterocycles. nih.gov

Nitrogen Heterocycles : Rearrangements of ammonium ylides are used to synthesize a variety of nitrogen-containing rings. For example, the reaction of bicyclic aziridines with rhodium vinyl carbenes proceeds through an aziridinium (B1262131) ylide intermediate, which undergoes a ring expansion to form complex, highly substituted dehydropiperidines. nih.gov Similarly, the reaction of 1-sulfonyl-1,2,3-triazoles can lead to the formation of aziridinium ylides that rearrange to provide unique nitrogen heterocycles. nih.gov

Fused and Spirocyclic Systems : Ylide-mediated reactions are particularly powerful for constructing complex polycyclic structures. Intramolecular reactions of diazo compounds with tethered aromatic rings, such as pyridines, can proceed via pyridinium (B92312) ylides. These intermediates can then undergo rearrangements to generate N-alkylated 2-pyridones and other fused heterocyclic systems. researchgate.net The reaction of diazo succinimides with tetrahydrofuran (B95107) can be directed to form spirocyclic perhydropyrans through an oxonium ylide intermediate and a subsequent Stevens rearrangement. mdpi.com

Table 4: Heterocycles Synthesized via Rhodium-Catalyzed Ylide Reactions

Ylide Type Rearrangement/Reaction Heterocycle Formed Reference
Carbonyl Ylide [3+2] Cycloaddition Oxygen- and nitrogen-containing multicycles arkat-usa.org
Aziridinium Ylide [3+3] Ring Expansion Dehydropiperidines nih.gov
Pyridinium Ylide 1,4-Migratory Rearrangement N-Alkylated 2-Pyridones researchgate.net
Oxonium Ylide conicet.gov.arcookechem.com-Stevens Rearrangement Spirocyclic Perhydropyrans mdpi.com
Aziridinium Ylide Rearrangement Substituted Enaminones nih.gov

Table 5: List of Chemical Compounds

Compound Name
This compound
Rhodium(II) acetate dimer
Rhodium(II) octanoate dimer
Dirhodium tetraacetate
Dirhodium tetra-alkanoate
cis-Methylstyrene
trans-Methylstyrene
Sulfamate
PhI(OAc)₂ (Iodosobenzene diacetate)
Aziridine
Cholesteryl acetate
Diazo compound
α-Aryl-α-diazo ketone
α-Diazo-β-ketoester
Methylphenidate
Tetrahydrofuran
1-Sulfonyl-1,2,3-triazole
Dehydropiperidine
N-Alkylated 2-pyridone
Perhydropyran
Enaminone
Pyridinium ylide
Aziridinium ylide
Oxonium ylide
Carbonyl ylide
Copper(I) catalyst
Copper(II) catalyst
Diazo succinimide
Tosyl azide
1-ethynyl-2-phenoxybenzene
N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole
Xanthone
Pyridine (B92270)
Methanol (B129727)
Acetonitrile (B52724)
Toluene

Other Catalytic Reactions

Beyond its well-documented role in carbene-mediated transformations, this compound and its closely related carboxylate analogs catalyze a diverse array of reactions. These processes often leverage the unique electronic and steric properties of the dirhodium core to facilitate bond formations and molecular rearrangements that are central to modern synthetic chemistry.

While rhodium(II) carboxylates are masters of carbene chemistry, their ability to forge carbon-carbon bonds is not limited to these pathways. nih.govnih.gov They can catalyze C-C bond formation through mechanisms like heteroatom-directed C-H bond activation. nih.govnih.gov In these reactions, a directing group on the substrate coordinates to the rhodium center, positioning it to activate a specific C-H bond. This allows for the subsequent coupling with another reactant, forming a new C-C bond. nih.gov This strategy provides an atom-economical alternative to traditional cross-coupling methods, which often require pre-functionalized starting materials like organohalides. nih.gov The functional group tolerance and broad utility of rhodium catalysts make them particularly effective in this area. nih.gov

The mechanism for such chelation-assisted C-H alkylations typically involves the initial coordination of a heteroatom (like nitrogen in a pyridine or imine) to the rhodium catalyst. nih.gov This is followed by C-H bond activation to form a metallacyclic intermediate. nih.gov Subsequent reaction with an olefin and reductive elimination yields the alkylated product and regenerates the catalyst. nih.gov

Table 1: Examples of Rhodium-Catalyzed C-H Functionalization for C-C Bond Formation

Directing GroupCoupling PartnerCatalyst System (General)Product TypeRef.
PyridineOlefinRh(I) or Rh(III) complexesOrtho-alkylated pyridine nih.gov
ImineOlefinRh(I) or Rh(III) complexesOrtho-alkylated aryl ketone precursor nih.gov
CarbamateGlycosyl donorRh(III) complexesOrtho-glycosylated phenol acs.org

Rhodium(II) carboxylates, including the hexanoate dimer, are effective catalysts for creating bonds between carbon and heteroatoms (N, O, S). nih.gov These reactions are fundamental in synthesizing a vast range of important molecules, from pharmaceuticals to materials. nih.gov The catalysis can proceed through various mechanisms, including insertions into X-H bonds (where X is O, N, or S) and C-H bond amination. chemicalbook.comresearchgate.net

For instance, dirhodium(II) complexes stabilize nitrene intermediates generated from azides, facilitating their insertion into C-H bonds to form new C-N bonds. researchgate.net This method is a mild alternative to thermal or photochemical reactions and is used to synthesize nitrogen-containing heterocycles like indoles and carbazoles. researchgate.netuic.edu Similarly, rhodium(II) azavinyl carbenes, generated from 1,2,3-triazoles, readily undergo 1,3-insertion into the O-H bonds of alcohols. nih.gov While initial products with simple alcohols like ethanol (B145695) can be unstable, bulkier alcohols such as isopropanol (B130326) yield stable alkoxy enamines in good yields when catalyzed by rhodium(II) octanoate, a close analog of the hexanoate dimer. nih.gov

Table 2: Rhodium(II)-Catalyzed C-Heteroatom Bond Formation with Azide/Triazole Precursors

PrecursorSubstrateCatalyst (or related)Product TypeFindingRef.
Biaryl Azides-Rhodium(II) octanoateCarbazolesMild, stereoselective alternative to thermolysis. researchgate.net
1-Tosyl-1,2,3-triazoleIsopropyl alcoholRhodium(II) octanoateAlkoxy enamineStable product formed in 78% yield. nih.gov
Aryl Azides-Rhodium(II) perfluorobutyrateIndolesEfficient synthesis of indole (B1671886) rings. uic.edu

Rhodium(II) carboxylates demonstrate significant activity in hydrogen transfer reactions, a process also known as borrowing hydrogen. acs.org This methodology is a powerful and safer alternative to using hazardous hydrogen gas for reductions. liverpool.ac.uk In these reactions, an alcohol can serve as a hydrogen source to reduce an unsaturated compound, such as a ketone. chemicalbook.com Rhodium(II) acetate dimer, for example, is an efficient catalyst for the hydrogen transfer from 2-propanol to cyclohexanone. chemicalbook.com

The general mechanism involves the catalyst first dehydrogenating a donor molecule (like an alcohol) to form a reactive intermediate (a ketone) and a metal-hydride species. acs.org This metal-hydride then transfers the hydrogen to an acceptor molecule, completing the reduction and regenerating the catalyst. acs.org This process allows commodity alcohols to be used as effective reducing agents, with water often being the only byproduct. acs.org Cyclometalated rhodium complexes have shown high efficiency in the transfer hydrogenation of various aldehydes using methanol as the hydrogen source, even at room temperature. liverpool.ac.uk

This compound and related rhodium carboxylates are adept at initiating complex cascade reactions that rapidly build molecular complexity, including the formation of fused and bridged ring systems. nih.gov These reactions often involve the generation of reactive intermediates, such as rhodium carbenes or ylides from diazo compounds, which then participate in a sequence of bond-forming events. nih.govrsc.org

A notable example is the dirhodium(II)-catalyzed annulation between two different diazocarbonyl compounds. nih.gov In a process catalyzed by rhodium(II) acetate, a donor-acceptor cyclopropene (B1174273) is first generated from an enoldiazoacetamide. This intermediate then undergoes a [3+2]-cycloaddition with a carbonyl ylide, which is formed in the same pot from an α-diazoketone. This cascade efficiently produces complex polycyclic scaffolds. nih.gov While rhodium(II) acetate was found to be effective, other rhodium carboxylates like rhodium(II) octanoate were also tested, showing that the ligand environment of the catalyst can influence the reaction's selectivity and outcome. nih.gov

Similarly, rhodium-catalyzed cascade oxidative annulation reactions can occur between compounds like benzoylacetonitrile (B15868) and internal alkynes. nih.gov This process, driven by a rhodium catalyst and a copper oxidant, involves sequential C-H bond cleavages and annulations to construct complex naphtho[1,8-bc]pyran structures, some of which exhibit intense fluorescence. nih.gov

Rhodium(II) carboxylate dimers serve as effective catalysts for the oxidation of alcohols to carbonyl compounds (aldehydes and ketones) and carboxylic acids. chemicalbook.comchemimpex.com This transformation is a cornerstone of organic synthesis. Both acceptorless dehydrogenation (where H₂ is released) and aerobic oxidation (using air as the oxidant) can be achieved. rsc.org

A water-soluble binuclear rhodium(II) complex has been shown to be a highly efficient and reusable catalyst for both of these processes in water. rsc.org This system can oxidize alcohols to produce either ketones or carboxylic acids, depending on the reaction conditions, with high efficiency (substrate-to-catalyst ratios up to 5,000) and can be recycled multiple times without significant loss of activity. rsc.org While this specific example uses a water-soluble variant, the core reactivity is inherent to the binuclear rhodium(II) unit found in compounds like this compound. chemimpex.comrsc.org

Table 3: Rhodium(II)-Catalyzed Oxidation of Alcohols

Reaction TypeCatalyst SystemSubstrateProductKey FeatureRef.
Acceptorless DehydrogenationWater-soluble binuclear Rh(II) complexAlcoholsKetones / Carboxylic AcidsReusable catalyst, performed in water. rsc.org
Aerobic OxidationWater-soluble binuclear Rh(II) complexAlcoholsKetones / Carboxylic AcidsUses air as the oxidant, high efficiency. rsc.org
General OxidationRhodium(II) octanoate dimerAlcoholsAldehydes / KetonesGeneral catalytic utility. chemimpex.com

Hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond, is a major industrial process for producing aldehydes. researchgate.net While typically catalyzed by rhodium(I) complexes, rhodium(II) compounds like this compound can serve as effective pre-catalysts. researchgate.net A pre-catalyst is a stable compound that is converted into the active catalytic species under the reaction conditions. researchgate.net

Rhodium(II) carboxylates, including the octanoate and acetate dimers, are listed among suitable rhodium precursors for hydroformylation. researchgate.netgoogleapis.com In the presence of syngas (a mixture of CO and H₂), the Rh(II) dimer is reduced in situ to a Rh(I) or Rh(0) species, which then enters the catalytic cycle. researchgate.net The choice of rhodium precursor and ligands is crucial as it affects the activity and, importantly, the regioselectivity of the reaction—that is, the ratio of linear (n) to branched (iso) aldehyde products. researchgate.net

Influence of Carboxylate Ligand Structure on Reactivity and Selectivity

The structure of the carboxylate ligand is a critical determinant of the catalyst's performance. By systematically altering the substituents on the carboxylate, researchers can fine-tune the catalyst's properties to achieve desired outcomes in reactions such as cyclopropanation, C-H insertion, and ylide formation. thieme-connect.comresearchgate.net

The steric and electronic properties of the alkyl chains on the carboxylate ligands directly impact the catalyst's behavior. These effects can modulate catalyst reactivity and selectivity in complex ways. researchgate.netacs.org

Electronic Effects: The electrophilicity of the rhodium center is a key factor in its catalytic activity. thieme-connect.com Ligands with electron-withdrawing groups, such as the trifluoroacetate (B77799) in rhodium(II) trifluoroacetate, increase the electrophilicity of the rhodium centers. This enhancement generally leads to more reactive catalysts that can promote reactions more efficiently. researchgate.net Conversely, catalysts with more electron-donating ligands, like rhodium(II) caprolactam, are less reactive. researchgate.net However, this increased reactivity can sometimes come at the cost of reduced selectivity. For instance, in intramolecular Buchner reactions, the more reactive, electronegative catalysts often result in lower diastereocontrol compared to less reactive catalysts like rhodium(II) acetate. researchgate.net

Steric Effects: The steric bulk of the ligands can influence the trajectory of approaching substrates and control the stereochemical outcome of a reaction. mdpi.com In some cases, steric effects can even override the expected electronic trends. researchgate.net For example, the presence of sterically demanding substituents on a diazo substrate can render an aromatic addition reaction essentially independent of the catalyst's electronic properties in terms of efficiency and diastereoselectivity. researchgate.net Similarly, in C-H insertion reactions of chiral ester diazoanilides, steric effects from N-alkyl groups play a significant role in determining the diastereoselectivity of the cyclization. acs.org These reactivity patterns are often a delicate balance, where electronic effects are frequently moderated by steric influences. wiley-vch.de

Moving beyond simple alkyl chains, the use of carboxylates and related structures with specific functional groups allows for more sophisticated tuning of catalytic properties. These modifications can introduce new steric and electronic features, enhance stability, and create unique chiral environments.

One effective strategy involves using carboxamidate ligands instead of carboxylates. Dirhodium(II) carboxamidates are generally less reactive towards diazo compounds than their carboxylate counterparts, which can allow for higher selectivity. wiley-vch.denih.gov For example, azetidinone-ligated dirhodium catalysts exhibit increased reactivity because the strain in the four-membered ring lengthens the rhodium-rhodium bond. nih.gov

Another approach is the introduction of tethered functional groups. Tethered thioether ligands have been shown to coordinate to the axial sites of the dirhodium complex, changing the electronic structure of the rhodium core and tuning its reactivity in cyclopropanation reactions. rsc.org The development of catalysts with N-protected amino acid ligands has been particularly fruitful, leading to a new generation of highly enantioselective catalysts. mdpi.commdpi.com

CatalystLigand TypeKey Structural FeatureImpact on CatalysisReference
Rhodium(II) trifluoroacetateCarboxylateStrongly electron-withdrawing CF₃ groupIncreases catalyst electrophilicity and reactivity. researchgate.net
Rhodium(II) caprolactamCarboxamidateElectron-donating lactam structureReduces reactivity, can increase diastereoselectivity. researchgate.net
Rh₂(4S-IBAZ)₄CarboxamidateStrained four-membered azetidinone ringLengthens Rh-Rh bond, increasing electrophilic reactivity. nih.govacs.org
Thioether-tethered Rh(II) carboxylatesCarboxylateAxially coordinating thioether moietyModifies electronic structure of the Rh core to optimize yields. rsc.org

Development of Chiral this compound Analogues for Asymmetric Catalysis

A major focus in rhodium(II) catalysis has been the development of chiral analogues capable of inducing high levels of enantioselectivity. This is typically achieved by replacing the achiral carboxylate ligands, such as hexanoate, with chiral carboxylate or carboxamidate ligands. mdpi.comacs.org These chiral ligands create a well-defined, asymmetric environment, or "chiral pocket," around the catalytically active rhodium centers. mdpi.com

The pioneering work in this area involved the use of chiral N-protected amino acids. mdpi.com The chirality of the ligands is transferred to the products formed at the catalyst's active site. mdpi.com The spatial arrangement of the bulky groups on the four chiral ligands is crucial for determining the enantioselectivity. mdpi.comcanberra.edu.au For instance, the exceptional enantioselectivity of the Rh₂(S-DOSP)₄ catalyst in numerous reactions was proposed to stem from a favored D₂-symmetrical arrangement of its ligands. mdpi.com

Similarly, chiral dirhodium(II) carboxamidates, such as those derived from methyl 2-oxopyrrolidine-carboxylate (MEPY) or methyl 2-oxooxazolidine-carboxylate (MEOX), have proven to be remarkably effective catalysts for a variety of asymmetric transformations. nih.govacs.org A novel design approach focusing on reducing the local symmetry of the ligand's N-heterocyclic tether led to the development of [Rh₂(S-tertPTTL)₄], a catalyst with extraordinary selectivity in cyclopropanation reactions that rivals other top-performing catalysts. nih.gov

Chiral CatalystRepresentative ReactionYield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)Reference
Rh₂(S-DOSP)₄Cyclopropanation of styrene with methyl phenyldiazoacetate9898:298 (trans) mdpi.com
Rh₂(S-PTTL)₄ mdpi.comacs.org-Sigmatropic rearrangement of propargylic oxonium ylide79-79 mdpi.com
Rh₂(S-TCPTAD)₄Cyclopropanation of ethyl acrylate with methyl p-tolyldiazoacetate71>97:384 nih.gov
Rh₂(S-tertPTTL)₄Cyclopropanation of styrene with ethyl diazoacetate9199:1>99 (trans) nih.gov
Rh₂(5S-MEPY)₄Intramolecular cyclopropanation of allyl diazoacetate82-98 nih.gov

Strategies for Immobilization and Heterogenization of Catalysts

While homogeneous rhodium catalysts offer high activity and selectivity, their separation from the product mixture and subsequent reuse can be challenging and costly, especially given the price of rhodium. nih.govrsc.org To overcome this, significant effort has been devoted to the development of heterogenized catalysts, where the active rhodium complex is anchored to a solid support. rsc.orgacs.org This approach combines the advantages of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (easy separation and recyclability). rsc.org

Several strategies for immobilization have been explored:

Covalent Attachment to Supports: One common method involves covalently linking the catalyst to a solid support. researchgate.net A successful strategy utilizes a "click" reaction to attach a modified chiral dirhodium complex onto functionalized mesoporous silica, such as SBA-15. researchgate.netthieme-connect.com This approach has been shown to create robust heterogeneous catalysts that can be recycled over ten times without a significant loss of activity or selectivity. thieme-connect.com

Non-Covalent Immobilization: An alternative to covalent bonding is immobilization through non-covalent interactions. For instance, a chiral rhodium complex containing a pyrene-tagged diphosphine ligand was successfully anchored onto multiwalled carbon nanotubes (CNTs) via π-π stacking interactions. rsc.org While this hybrid catalyst showed slightly reduced activity compared to its homogeneous counterpart, it demonstrated good stability for recycling. rsc.org

Porous Organic Ligands (POLs): Another strategy involves using porous organic frameworks where the rhodium species is an integral part of the structure. researchgate.net This differs from simply grafting a molecular catalyst onto a surface. rsc.org These materials can offer high catalyst dispersion and stability. researchgate.net

The choice of support material and the point of attachment on the ligand are critical for optimizing the performance of the immobilized catalyst. thieme-connect.com

Design Principles for Enhanced Turnover Numbers and Frequencies

The value of a rhodium catalyst is directly related to its efficiency, which is quantified by the turnover number (TON) and turnover frequency (TOF). nih.gov A high TON means that a small amount of catalyst can produce a large amount of product, which is crucial for making processes economically viable and sustainable. nih.gov

Kinetic studies of rhodium-catalyzed reactions have provided key insights into designing more efficient systems. For C-H functionalization reactions with aryldiazoacetates, it was found that the C-H insertion step, not the initial formation of the rhodium carbene, is rate-determining. nih.gov This understanding allows for the rational optimization of reaction conditions to increase catalyst efficiency.

Several principles have been established to achieve exceptionally high TONs:

Use of Neat Conditions: Running the reaction using the hydrocarbon substrate as the solvent (neat conditions) dramatically increases the concentration of the reacting partner, enhancing the rate of the C-H insertion step and boosting TONs. nih.gov

Temperature and Ligand Optimization: Increasing the reaction temperature can enhance the rate. Furthermore, using carbenes with more electron-withdrawing substituents can increase the efficiency of the C-H functionalization step. nih.gov

Catalyst Selection and Additives: The choice of catalyst is paramount. C₄ symmetric dirhodium catalysts like Rh₂(R-TPPTTL)₄ have proven highly effective for achieving high TONs. nih.gov Unexpectedly, the addition of a small amount of an additive, such as N,N'-dicyclohexylcarbodiimide (DCC), was found to significantly promote the reaction, further increasing efficiency. nih.gov

Catalyst Loading (mol %)ConditionsAdditiveYield (%)ee (%)Turnover Number (TON)Reference
0.01Cyclohexane (solvent), 40°CNone~10098~10,000 nih.gov
0.005Cyclohexane (solvent), 60°CNone~10096~20,000 nih.gov
0.001Cyclohexane (solvent), 60°CDCC (1 mol%)979797,000 nih.gov
0.0005Cyclohexane (solvent), 60°C, recharged 2xDCC (1 mol%)--580,000 nih.gov

Conclusion

Rhodium(II) hexanoate (B1226103) dimer is a valuable and versatile catalyst in the arsenal (B13267) of the modern organic chemist. Its unique paddlewheel structure, coupled with the favorable solubility imparted by the hexanoate ligands, makes it an effective catalyst for a wide range of important synthetic transformations, including cyclopropanation, C-H insertion, and X-H insertion reactions. A thorough understanding of its synthesis, structure, and catalytic behavior, as well as a comparative perspective with other dirhodium(II) carboxylates, is essential for its rational application in the synthesis of complex organic molecules.

Advanced Applications and Emerging Research Areas

Utilization in Multi-component Reactions

Multi-component reactions (MCRs), which combine three or more substrates in a single operation to form a complex product, are highly valued for their atom economy, efficiency, and ability to rapidly build molecular complexity. nih.gov Rhodium(II) catalysts, including the hexanoate (B1226103) dimer, are particularly adept at mediating such transformations due to their capacity to activate substrates and facilitate a sequence of bond-forming events. nih.gov The dirhodium core acts as a Lewis acid and a platform for the generation of reactive intermediates, such as rhodium carbenoids from diazo compounds.

A notable example is the rhodium(II)-catalyzed three-component reaction involving 1,3-diones, diazoesters, and N,N-dimethylformamide (DMF). researchgate.net In this process, the rhodium(II) catalyst orchestrates a complex cascade that results in the formal insertion of an O–C(sp³)–C(sp²) unit into an unstrained C(CO)–C bond of the dione, a challenging transformation that typically requires strained substrates. researchgate.net While rhodium(II) acetate (B1210297) is often cited, the hexanoate dimer is expected to perform similarly, with the longer alkyl chains of the hexanoate ligands enhancing solubility in less polar organic solvents. The catalyst's role is critical, as other transition metals like palladium or copper are ineffective for this specific transformation. researchgate.net

Rhodium(II)-Catalyzed Three-Component Reaction
Component 1 1,3-Diones
Component 2 Diazoesters
Component 3 N,N-dimethylformamide (DMF)
Catalyst Dirhodium(II) Tetracarboxylate (e.g., Rh₂(OAc)₄)
Key Transformation Formal insertion of an O–C(sp³)–C(sp²) fragment into a C–C bond
Significance Construction of highly substituted esters from simple precursors in a single step. researchgate.net

Integration into Flow Chemistry Systems

The translation of catalytic batch processes to continuous flow systems offers significant advantages in terms of safety, scalability, process control, and efficiency. Dirhodium(II) hexanoate dimer and its analogues are well-suited for integration into such systems. This is particularly relevant for reactions involving hazardous or unstable intermediates, such as diazo compounds, which are common partners in rhodium catalysis. nih.gov

In a flow chemistry setup, hazardous reagents can be generated in situ and immediately consumed in a subsequent reaction zone containing the rhodium catalyst, minimizing their accumulation and enhancing operational safety. nih.govresearchgate.net Furthermore, the catalyst itself can be immobilized within the flow reactor. Dirhodium tetracarboxylates have been successfully supported on polymers or incorporated into hollow-fiber reactors. nih.gov This immobilization facilitates catalyst separation and reuse, reducing costs and product contamination, which are critical considerations for sustainable chemical manufacturing. Reactions such as cyclopropanation and C-H functionalization have been effectively demonstrated in telescoped flow systems, where the synthesis of the diazo compound and its subsequent rhodium-catalyzed reaction occur sequentially without isolation of intermediates. nih.govresearchgate.net

Feature Batch Processing Flow Chemistry Integration
Safety Requires handling and accumulation of potentially explosive diazo compounds.In situ generation and immediate consumption of hazardous intermediates minimizes risk. nih.gov
Scalability Scaling up can be challenging due to heat/mass transfer limitations and safety concerns.Easier and safer to scale by extending operational time ("scaling out"). organic-chemistry.org
Catalyst Recovery Requires downstream separation processes (e.g., chromatography).Catalyst can be immobilized in the reactor for easy separation and continuous reuse. nih.govresearchgate.net
Process Control Less precise control over reaction parameters like temperature and residence time.Superior control over temperature, pressure, and mixing, leading to higher reproducibility and yields.
Example Application Laboratory-scale synthesis of cyclopropanes.Continuous, automated synthesis of functionalized molecules with immobilized dirhodium catalysts. nih.gov

Photoredox and Electrocatalytic Synergies with Rhodium(II) Catalysis

The merger of rhodium(II) catalysis with other catalytic modes, such as photoredox and electrocatalysis, opens pathways to novel reactivity that is inaccessible by any single method alone. This synergistic approach allows for the generation of reactive intermediates under exceptionally mild conditions.

Photoredox Synergy: In this dual catalytic system, a photosensitizer absorbs visible light to initiate a single-electron transfer (SET) process, generating a radical intermediate. This intermediate can then engage with the rhodium(II) catalyst to complete a synthetic transformation. Recently, it has been shown that dirhodium(II) complexes themselves can serve as bifunctional catalysts, acting as both the photoredox and carbene-transfer catalyst. researchgate.net Upon irradiation with visible light, certain dirhodium(II) dimers can promote aerobic oxidation reactions, such as the conversion of arylboronic acids to phenols. nih.govacs.org This bifunctionality streamlines the catalytic system, eliminating the need for a separate photosensitizer. The proposed mechanism involves a metal-metal to ligand charge transfer (MMLCT) upon light absorption, which activates the catalyst for the oxidative process. acs.org

Electrocatalytic Synergy: Electrochemistry provides a powerful tool for driving redox reactions by using electricity as a clean and tunable "reagent," thereby avoiding the use of stoichiometric chemical oxidants or reductants. chinesechemsoc.org While much of the research in this area has focused on rhodium(III)-catalyzed C-H activation, the principles are applicable to systems involving rhodium(II) dimers. nih.govrsc.org In a typical electrocatalytic cycle, an applied potential can be used to regenerate the active high-valent rhodium species (e.g., Rh(III)) from a low-valent intermediate (e.g., Rh(I)) that is formed after a reductive elimination step. nih.gov This process generates hydrogen gas as the only byproduct. nih.gov This approach allows for oxidative C-H functionalization and annulation reactions to be performed under environmentally benign conditions, expanding the scope of rhodium catalysis. nih.govrsc.org

Synergistic Approach Principle Key Advantage Example Transformation
Photoredox Catalysis A photosensitizer (or the Rh₂(II) dimer itself) uses light energy to generate radical intermediates that couple with the rhodium catalytic cycle. researchgate.netnih.govEnables novel transformations under mild, visible-light irradiation.Aerobic hydroxylation of arylboronic acids. nih.gov
Electrocatalysis An applied electrical potential drives the redox cycle of the catalyst (e.g., Rh(I)/Rh(III)), replacing chemical oxidants. chinesechemsoc.orgrsc.org"Green" synthesis; avoids stoichiometric oxidant waste, producing H₂ as a byproduct. nih.govOxidative C-H/C-H cross-coupling and annulations. nih.govrsc.org

Self-assembly and Supramolecular Chemistry Involving this compound

The well-defined paddlewheel structure of this compound makes it an ideal building block (or "tecton") for the construction of ordered supramolecular architectures. The core of the dimer consists of two rhodium atoms bridged by four hexanoate ligands, leaving two axial positions (one on each rhodium atom) available for further coordination. researchgate.net

This structural feature is the basis for coordination-induced self-assembly. When this compound is exposed to bifunctional ligands (molecules with two Lewis basic sites), it can form one-dimensional (1D) coordination polymers. nih.gov In these structures, the bifunctional ligands act as linkers, coordinating to the axial sites of two different dimer units to create an extended chain. The formation and disassembly of these polymeric structures can sometimes be controlled by solvent choice and may be accompanied by a visible color change. nih.gov The first dirhodium tetracarboxylate structure to be characterized without any axial ligands utilized sterically bulky carboxylates to prevent such coordination, highlighting the strong tendency of these dimers to bind axial ligands. chinesechemsoc.org The long alkyl chains of the hexanoate ligands can also participate in weaker van der Waals interactions, influencing the packing of these assemblies in the solid state. This ability to form predictable, ordered structures is of interest for the development of new materials with tailored catalytic or electronic properties. nih.gov

Supramolecular Feature Description Driving Force Resulting Structure
Paddlewheel Core Two Rh atoms bridged by four carboxylate ligands. researchgate.netRh-Rh single bond, Rh-O coordination bonds.Stable, well-defined dimeric catalytic unit.
Axial Coordination Sites Two vacant or weakly occupied coordination sites, one on each Rh atom, perpendicular to the plane of the carboxylates. nih.govLewis acid character of the rhodium centers.Binding of solvent molecules, substrates, or linking ligands. nih.govresearchgate.net
Coordination-Induced Self-Assembly Spontaneous formation of extended structures from dimer units and linking ligands. nih.govReversible coordination bonds between axial Rh sites and Lewis basic linkers.1D, 2D, or 3D coordination polymers. nih.gov
Inter-chain Interactions Interactions between the hexanoate chains of adjacent polymeric structures.Van der Waals forces.Influences solid-state packing and material properties.

Challenges and Future Directions in Rhodium Ii Hexanoate Dimer Research

Addressing Selectivity and Efficiency Limitations

A primary challenge in catalysis with rhodium(II) hexanoate (B1226103) dimer lies in achieving high levels of selectivity—chemo-, regio-, diastereo-, and enantioselectivity. The catalyst's structure plays a crucial role in determining the outcome of a reaction. For instance, in cyclopropanation reactions, the catalyst's electrophilicity and the steric environment around the active site influence the stereoselectivity.

Kinetic isotope effect studies on the cyclopropanation of styrene (B11656) with methyl phenyldiazoacetate catalyzed by rhodium(II) octanoate (B1194180), a close analogue of the hexanoate dimer, have shown a highly asynchronous transition state. nih.gov This suggests that subtle modifications to the catalyst structure could significantly impact selectivity. Future research will likely focus on the design of modified rhodium(II) hexanoate dimers with tailored electronic and steric properties to address specific selectivity challenges.

The efficiency of these catalysts, particularly at low catalyst loadings, is another area of active research. While dirhodium catalysts are generally very active, achieving high turnover numbers is crucial for practical applications, especially given the high cost of rhodium. nih.gov Studies have shown that for certain C-H functionalization reactions, the insertion step can be rate-determining. nih.gov Optimizing reaction conditions, such as using the hydrocarbon substrate as the solvent, can dramatically enhance reaction rates and allow for significantly lower catalyst loadings. nih.gov

| Reaction Conditions | Solvent, temperature, and the presence of additives can alter the catalyst's aggregation state and the stability of intermediates, thereby affecting selectivity. | Optimization of conditions can lead to faster reactions and higher turnover numbers. nih.gov | Systematic studies on the effect of reaction parameters on catalyst performance. |

Development of Novel Reaction Manifolds

Rhodium(II) hexanoate dimer and related dirhodium(II) complexes are known to catalyze a wide array of chemical transformations. nih.gov Their ability to activate diazo compounds to form rhodium carbenoid intermediates is central to their reactivity. nih.gov These intermediates can undergo cyclopropanation, C-H insertion, and ylide formation. nih.gov

A significant area of future development is the expansion of the types of reactions catalyzed by this compound. One notable example is the use of this compound as a precursor for the formation of rhodium(0) nanoclusters. These nanoclusters have been identified as highly active catalysts for the dehydrogenation of dimethylamine-borane. nih.govacs.org In this process, the this compound is reduced in situ to form the catalytically active rhodium(0) nanoparticles. nih.govacs.org This opens up new avenues for the application of this compound in reactions beyond traditional carbene chemistry.

Future research will likely explore the use of this compound in other novel catalytic cycles, potentially involving different oxidation states of rhodium. The development of new reaction manifolds will expand the synthetic utility of this versatile catalyst.

Exploration of Sustainable and Economical Methodologies

The high cost and limited availability of rhodium are significant drawbacks to the widespread industrial use of this compound. nih.govmdpi.com Therefore, the development of sustainable and economical methodologies is a critical area of research. A key focus is on the recovery and recycling of the rhodium catalyst. nih.gov

Several strategies are being explored for the recycling of homogeneous rhodium catalysts. These include immobilization of the catalyst on a solid support, use of biphasic systems to facilitate separation of the catalyst from the product, and the development of methods to precipitate the catalyst from the reaction mixture. nih.govresearchgate.net While these methods have been investigated for dirhodium catalysts in general, their specific application to this compound in various reaction systems requires further study.

The development of more efficient catalytic systems that can operate at very low catalyst loadings is another approach to improving the economics of these processes. As demonstrated in C-H functionalization reactions, achieving extremely high turnover numbers can significantly reduce the amount of rhodium required. nih.gov

| Use of Earth-Abundant Metal Catalysts | Replacing rhodium with more abundant and less expensive metals. | Significant cost reduction and improved sustainability. | Often difficult to match the unique reactivity and selectivity of rhodium catalysts. |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A deeper understanding of the structure, bonding, and reaction mechanisms of this compound is essential for the rational design of improved catalysts. Advanced spectroscopic and computational techniques are powerful tools in this endeavor.

In the study of rhodium(0) nanoclusters derived from rhodium(II) hexanoate, a suite of characterization techniques including TEM, STEM, EDX, XRD, UV-vis, XPS, FTIR, and NMR spectroscopy were employed to elucidate the structure and composition of the catalytically active species. nih.gov Such detailed characterization is crucial for understanding how the catalyst is formed and how it functions.

Computational studies, such as density functional theory (DFT) calculations, have been instrumental in mapping the properties of dirhodium(II) catalysts and providing insights into reaction mechanisms. nih.govnih.gov These calculations can predict transition state geometries, reaction barriers, and the influence of ligand modifications on catalyst performance. nih.gov For example, DFT calculations have been used to support the proposed asynchronous, concerted mechanism for rhodium-catalyzed cyclopropanation. nih.gov Future work in this area will likely involve more sophisticated computational models to accurately predict the outcomes of reactions catalyzed by this compound and to guide the design of new catalysts with enhanced properties.

Potential for Derivatization and Functionalization

The properties of this compound can be fine-tuned through derivatization and functionalization. The carboxylate ligands are readily exchanged, allowing for the synthesis of a wide range of dirhodium(II) carboxylates with different steric and electronic properties. acs.org This modularity is a significant advantage in catalyst development.

For example, replacing the hexanoate ligands with more electron-withdrawing carboxylates can increase the electrophilicity of the rhodium centers, which can in turn affect the reactivity of the catalyst. Conversely, bulkier carboxylate ligands can be used to create a more sterically hindered environment around the active site, which can enhance stereoselectivity. mdpi.com

The synthesis of heteroleptic paddlewheel complexes, where the four bridging ligands are not all identical, offers another level of complexity and control. rsc.org These catalysts can have distinct reactivity and selectivity profiles compared to their homoleptic counterparts. The development of efficient methods for the synthesis of derivatized and functionalized rhodium(II) hexanoate dimers will continue to be an important area of research, enabling the creation of catalysts with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing rhodium(II) hexanoate dimer, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The dimer is typically synthesized via ligand exchange reactions using rhodium(II) acetate or trifluoroacetate precursors. For example, rhodium(II) trifluoroacetate dimer can catalyze cyclization reactions of α-diazo-β-ketoesters under mild conditions (e.g., dichloromethane-hexanes solvent system). Key parameters include temperature (20–25°C), catalyst loading (1–5 mol%), and substrate-to-catalyst ratio. Yield optimization requires monitoring via TLC or HPLC, followed by crystallization for purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Characterization involves:

  • FT-IR spectroscopy : Identification of carboxylate stretching frequencies (ν(C=O) at ~1600–1650 cm⁻¹) and Rh-Rh bonds (ν(Rh-Rh) at ~300–350 cm⁻¹) .
  • Elemental analysis : Verification of Rh content (theoretical ~26% for hexanoate dimer) via ICP-MS or EDX .
  • X-ray crystallography : Resolving dimeric structure and coordination geometry (e.g., paddlewheel motif) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in dehydrogenation reactions?

  • Methodological Answer : The dimer facilitates electron transfer via Rh-Rh σ-bond activation. For example, in dimethylamine borane (DMAB) dehydrogenation:

  • Kinetic studies : Monitor H₂ evolution rates using gas chromatography (GC) or manometry.
  • Spectroscopic tracking : In situ XAFS or NMR to observe Rh(0) cluster formation during catalysis .
  • Computational modeling : DFT calculations to map transition states and Rh-ligand interactions .

Q. How does the catalytic performance of this compound compare to other carboxylate-bridged rhodium dimers (e.g., acetate, octanoate)?

  • Methodological Answer : Design comparative experiments:

  • Substrate scope screening : Test activity across reactions (e.g., cyclopropanation, C–H activation) under identical conditions.
  • Turnover frequency (TOF) analysis : Quantify using GC or UV-Vis kinetics.
  • Steric/electronic effects : Vary carboxylate chain length (e.g., hexanoate vs. acetate) to assess ligand influence on selectivity and stability .

Q. What environmental or operational factors destabilize this compound, and how can stability be enhanced for long-term storage?

  • Methodological Answer : Stability studies should address:

  • Moisture sensitivity : Conduct Karl Fischer titration to quantify water tolerance; store under inert gas (Ar/N₂) with molecular sieves .
  • Thermal degradation : TGA/DSC to identify decomposition thresholds (<100°C recommended).
  • Light exposure : UV-Vis monitoring of dimer integrity under dark vs. light conditions .

Key Research Gaps and Contradictions

  • Contradiction : reports Rh(0) cluster formation during DMAB dehydrogenation, while suggests monatomic Rh(I) states in CO hydrogenation. This discrepancy highlights the need for operando characterization to resolve oxidation states under catalytic conditions .
  • Gap : Limited data on the dimer’s ecotoxicological profile (e.g., bioaccumulation potential) despite its use in green chemistry applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.